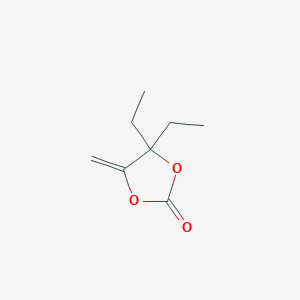
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde (HMDIC) is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both imidazole and aldehyde functional groups. HMDIC has been synthesized through various methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is not fully understood. However, it is believed that its antimicrobial activity is due to its ability to disrupt the cell wall of bacteria and fungi. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been shown to inhibit the replication of some viruses.
Biochemical And Physiological Effects
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has been shown to have low toxicity and is well tolerated in laboratory animals. It has been shown to have no significant effects on blood pressure, heart rate, or respiratory rate. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been shown to have no significant effects on liver or kidney function.
Advantages And Limitations For Lab Experiments
One advantage of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde is its low toxicity and good tolerability in laboratory animals. This makes it a promising candidate for further research in the field of medicinal chemistry. However, one limitation is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde. One area of interest is its potential use as a building block for the synthesis of other bioactive compounds. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde and its potential effects on human health.
Synthesis Methods
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde can be synthesized through the reaction of 5-hydroxy-2,4-dioxoimidazolidine-1-carbaldehyde with methyl iodide. The reaction takes place under basic conditions and produces 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde as a white crystalline solid. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiviral properties. 5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde has also been studied for its potential use as a building block for the synthesis of other bioactive compounds.
properties
CAS RN |
124443-47-6 |
|---|---|
Product Name |
5-Hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde |
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
5-hydroxy-3-methyl-2,4-dioxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-6-3(9)4(10)7(2-8)5(6)11/h2,4,10H,1H3 |
InChI Key |
OMEOQKGCYVFJID-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(N(C1=O)C=O)O |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C=O)O |
synonyms |
1-Imidazolidinecarboxaldehyde, 5-hydroxy-3-methyl-2,4-dioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)





![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)


